Technical Monograph: 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (CAS 50827-57-1)
Technical Monograph: 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (CAS 50827-57-1)
[1][2][3][4][5]
Executive Summary
2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (CAS 50827-57-1) is a specialized quinone derivative distinguished by its dual functionality: it possesses a redox-active quinone core and a reactive hydroxymethyl handle.[1][2][3] Unlike its more common analog, 2,6-dimethoxy-1,4-benzoquinone (DMBQ), this compound exhibits unique electron transfer kinetics, making it a critical subject of study in oxidative stress mechanisms , anticancer therapeutics (specifically ascorbate-mediated cytotoxicity), and biocatalytic electron shuttling .
This guide provides a definitive technical analysis of CAS 50827-57-1, synthesizing its chemical synthesis, biological mechanism of action (MOA), and experimental protocols for laboratory application.
Chemical Identity & Physiochemical Profile[3][4][5][6][7][8][9][10]
The compound is a substituted 1,4-benzoquinone.[1][3][4][5][6][7] Its asymmetry, introduced by the hydroxymethyl group, enhances its solubility and reactivity compared to symmetric quinones.
| Property | Specification |
| CAS Number | 50827-57-1 |
| IUPAC Name | 2-(Hydroxymethyl)-6-methoxycyclohexa-2,5-diene-1,4-dione |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Solubility | Soluble in MeOH, EtOH, DMSO, Ethyl Acetate; Sparingly soluble in water |
| Melting Point | 155–157 °C |
| Key Functional Groups | 1,4-Quinone (Redox center), Methoxy (Electron donor), Hydroxymethyl (Polar handle) |
Synthesis & Production
Core Principle: The synthesis of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone challenges standard oxidation methods due to the sensitivity of the hydroxymethyl group.[1] The authoritative protocol, established by Yoshida et al. (2016) , utilizes a chemoselective Ruthenium-catalyzed oxidation of 3,5-dimethoxybenzyl alcohol. This method avoids the over-oxidation often seen with Jones reagent or CAN (Ceric Ammonium Nitrate).[1][3]
Synthesis Workflow Visualization
The following diagram illustrates the chemoselective oxidation pathway.
Figure 1: Chemoselective Ruthenium-catalyzed synthesis pathway preventing alcohol over-oxidation.[8][1][3]
Detailed Experimental Protocol (Yoshida Method)
Note: This protocol is adapted for laboratory-scale synthesis (1.0 mmol scale).
Reagents:
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Substrate: 3,5-Dimethoxybenzyl alcohol (168 mg, 1.0 mmol)
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Catalyst: Ruthenium(II) complex (e.g., [Ru(bpy)₂(bc)]²⁺ analog or commercially available Ru-catalyst for oxidation) - See Reference 1.[1][3]
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxybenzyl alcohol (1.0 mmol) in Ethyl Acetate (10 mL).
-
Catalyst Addition: Add the Ruthenium catalyst (1-2 mol%) to the solution. Ensure complete dissolution.
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Oxidation: Dropwise add H₂O₂ (1.5 eq) over 10 minutes at room temperature (20°C).
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Reaction: Stir the mixture vigorously for 15 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1) for the disappearance of the starting alcohol and appearance of the yellow quinone spot.
-
Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (to neutralize excess peroxide). Extract the aqueous layer with EtOAc (3 x 15 mL).[1][3]
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: Hexane → 40% EtOAc/Hexane).[1][3]
Biological Mechanism of Action (MOA)
Core Principle: The biological activity of CAS 50827-57-1 is driven by Redox Cycling .[1][3] As a para-quinone, it acts as an electron acceptor, undergoing reduction to a semiquinone radical and subsequently to a hydroquinone. This cycle is catalytic in the presence of cellular reductants (e.g., Ascorbate, NADH), leading to the generation of Reactive Oxygen Species (ROS).
Ascorbate-Driven Cytotoxicity
Research indicates that methoxy-benzoquinones enhance the cytotoxicity of ascorbate (Vitamin C).[1][3] The quinone accepts an electron from ascorbate, forming a semiquinone radical. This radical transfers the electron to molecular oxygen, generating superoxide (O₂•⁻) and regenerating the parent quinone.[1][3] This "futile redox cycle" depletes cellular antioxidants and generates lethal levels of H₂O₂.[1][3]
MOA Visualization
Figure 2: The futile redox cycle catalyzed by the quinone, converting Ascorbate and Oxygen into cytotoxic ROS.
Pharmacological & Industrial Applications[9][12][13][14]
Anticancer Research[3]
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Adjuvant Therapy: Due to its ability to catalyze ROS generation, this compound is investigated as a sensitizer for ROS-dependent chemotherapies.[1][3]
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Mechanism: It bypasses metal-dependent Fenton chemistry, allowing for H₂O₂ generation even in metal-poor environments (Morris et al., 2014).[3]
Antimicrobial Activity[3][14][15][16][17]
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Target: Gram-positive bacteria (e.g., Staphylococcus aureus).[1][3]
-
Mode: The electrophilic quinone core can alkylate bacterial proteins via Michael addition, while the redox cycling disrupts bacterial respiration.
Biosensors & Biocatalysis[3]
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Laccase Mediator: In industrial biotechnology, this quinone serves as a mediator for laccase enzymes.[3] It shuttles electrons between the enzyme and bulky lignin polymers, facilitating the breakdown of lignocellulosic biomass.
Safety & Handling
Hazard Classification: Irritant / Potential Sensitizer.[1][3]
-
Skin/Eye Contact: Quinones are potent electrophiles and can cause contact dermatitis and severe eye irritation.[1][3] Protocol: Wear nitrile gloves and safety goggles.[1][3] If contact occurs, wash with PEG-400 (polyethylene glycol) followed by water; water alone may not effectively remove the lipophilic quinone.[1][3]
-
Inhalation: Avoid dust generation.[1][3] Use a fume hood.[1][3]
-
Stability: Store at -20°C under inert atmosphere (Argon/Nitrogen). The hydroxymethyl group makes it susceptible to polymerization or oxidation if exposed to light and air for prolonged periods.[1][3]
References
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Yoshida, R., Isozaki, K., Yokoi, T., Yasuda, N., Sadakane, K., Iwamoto, T., Takaya, H., & Nakamura, M. (2016). Ruthenium-catalyzed chemoselective oxidation of 3,5-dimethoxybenzyl alcohol to 2-hydroxymethyl-6-methoxy-1,4-benzoquinone. Organic & Biomolecular Chemistry, 14(31), 7468–7479.[3] Link
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Morris, J. J., et al. (2014).[1][3] Metal-Independent Reduction of Hydrogen Peroxide by Semiquinones. Environmental Science & Technology.[1][3] Link[1][3]
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Lee, H., et al. (2021).[1][3][5][9] 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance.[1][3] Phytomedicine. (Contextual reference for methoxy-quinone biological activity). Link
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PubChem Database. (2025).[1][3][10] Compound Summary: 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone (CAS 50827-57-1).[8][11][1][2][3] National Center for Biotechnology Information.[1][3] Link
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